molecular formula C8H15Cl B13170176 4-Chloro-1,2-dimethylcyclohexane

4-Chloro-1,2-dimethylcyclohexane

Cat. No.: B13170176
M. Wt: 146.66 g/mol
InChI Key: GTEAJABXKIWBQR-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dimethylcyclohexane is a chemical compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes and contains a chlorine atom and two methyl groups attached to a cyclohexane ring. The compound’s structure can be visualized as follows:

Structure: CH3CH2CH2CH2CH2CH2CH2Cl\text{Structure: } \text{CH}_3 - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{Cl} Structure: CH3​−CH2​−CH2​−CH2​−CH2​−CH2​−CH2​−Cl

Preparation Methods

Synthetic Routes: The synthesis of 4-chloro-1,2-dimethylcyclohexane typically involves chlorination of 1,2-dimethylcyclohexane. The reaction can be carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2). The mechanism involves electrophilic substitution of a hydrogen atom with chlorine.

Reaction Conditions:

    Chlorination with Chlorine Gas:

    Chlorination with Thionyl Chloride:

Industrial Production: Industrial-scale production of this compound involves optimizing the chlorination process for yield and purity.

Chemical Reactions Analysis

4-Chloro-1,2-dimethylcyclohexane can undergo various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ion, amine).

    Reduction Reactions: Reduction with hydrogen gas (catalyzed by a metal catalyst) can convert the carbonyl group to an alcohol.

    Oxidation Reactions: Oxidation of the methyl groups may lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other compounds.

    Biology and Medicine: Investigated for its potential biological activity (e.g., antimicrobial properties).

    Industry: Employed as an intermediate in the production of fine chemicals.

Mechanism of Action

The exact mechanism of action for 4-chloro-1,2-dimethylcyclohexane’s effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

4-Chloro-1,2-dimethylcyclohexane can be compared with other chlorinated cyclohexanes, such as 1-chloro-1-methylcyclohexane and 1,1-dichlorocyclohexane. Its unique features lie in the position of the chlorine atom and the presence of two methyl groups.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

4-chloro-1,2-dimethylcyclohexane

InChI

InChI=1S/C8H15Cl/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3

InChI Key

GTEAJABXKIWBQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)Cl

Origin of Product

United States

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